Cas no 2694744-39-1 (1-(1H-indazol-5-yl)propan-2-yl(methyl)amine)

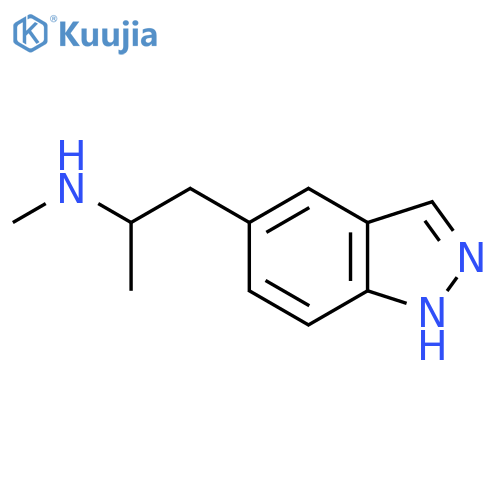

2694744-39-1 structure

商品名:1-(1H-indazol-5-yl)propan-2-yl(methyl)amine

CAS番号:2694744-39-1

MF:C11H15N3

メガワット:189.256901979446

MDL:MFCD34475320

CID:5665612

PubChem ID:84719374

1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2694744-39-1

- EN300-27193610

- [1-(1H-indazol-5-yl)propan-2-yl](methyl)amine

- 1-(1H-indazol-5-yl)propan-2-yl(methyl)amine

-

- MDL: MFCD34475320

- インチ: 1S/C11H15N3/c1-8(12-2)5-9-3-4-11-10(6-9)7-13-14-11/h3-4,6-8,12H,5H2,1-2H3,(H,13,14)

- InChIKey: SJBUOATYMRXERQ-UHFFFAOYSA-N

- ほほえんだ: N(C)C(C)CC1C=CC2=C(C=NN2)C=1

計算された属性

- せいみつぶんしりょう: 189.126597491g/mol

- どういたいしつりょう: 189.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 40.7Ų

1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27193610-2.5g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 95.0% | 2.5g |

$2100.0 | 2025-03-20 | |

| Enamine | EN300-27193610-0.05g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 95.0% | 0.05g |

$900.0 | 2025-03-20 | |

| Enamine | EN300-27193610-0.1g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 95.0% | 0.1g |

$943.0 | 2025-03-20 | |

| Enamine | EN300-27193610-0.5g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 95.0% | 0.5g |

$1027.0 | 2025-03-20 | |

| Enamine | EN300-27158911-1g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 1g |

$1070.0 | 2023-09-10 | ||

| Enamine | EN300-27158911-2.5g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 2.5g |

$2100.0 | 2023-09-10 | ||

| Enamine | EN300-27193610-10.0g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 95.0% | 10.0g |

$4606.0 | 2025-03-20 | |

| Enamine | EN300-27158911-10g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 10g |

$4606.0 | 2023-09-10 | ||

| Enamine | EN300-27158911-0.05g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 0.05g |

$900.0 | 2023-09-10 | ||

| Enamine | EN300-27158911-5g |

[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine |

2694744-39-1 | 5g |

$3105.0 | 2023-09-10 |

1-(1H-indazol-5-yl)propan-2-yl(methyl)amine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2694744-39-1 (1-(1H-indazol-5-yl)propan-2-yl(methyl)amine) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量